molecular formula C14H12N4O3 B4730675 methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate

methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate

Cat. No.: B4730675
M. Wt: 284.27 g/mol
InChI Key: UOZGPSVDMOZGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1,2,4-triazole-3-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the triazolopyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The 4,7-dihydro structure facilitates electrophilic attack at the pyrimidine C5 position. Reactions with amines or hydrazines lead to ring-opening or substitution:

  • Reaction with hydrazine hydrate : Forms hydrazide derivatives under reflux in ethanol, enabling further cyclization to fused triazepine systems .

  • Amine substitution : Reacts with primary amines (e.g., benzylamine) in acidic media to yield 5-alkylamino derivatives .

Reaction Conditions Product Yield Reference
HydrazinolysisEthanol, reflux, 6 hrHydrazide intermediate72%
Benzylamine substitutionHCl (cat.), ethanol, 80°C5-Benzylamino analog65%

Oxidative Aromatization

The 4,7-dihydro pyrimidine ring undergoes oxidation to form aromatic pyrazolo[1,5-a]pyrimidines:

  • Oxidizing agents : Molecular oxygen (O₂) in acetic acid at 130°C achieves full aromatization .

  • Electron-withdrawing substituents (e.g., nitro groups) accelerate oxidation kinetics .

Oxidant Conditions Product Yield Reference
O₂ (1 atm)Acetic acid (6 equiv.), 130°C, 18 hrAromatic pyrimidine94%
DDQDCM, rt, 12 hrPartially oxidized derivative58%

Ester Hydrolysis and Functionalization

The methyl acetate group undergoes hydrolysis or transesterification:

  • Acidic hydrolysis (HCl/H₂O): Yields the carboxylic acid derivative, useful for coupling reactions .

  • Alkaline hydrolysis (NaOH/EtOH): Generates sodium carboxylate intermediates .

Reaction Conditions Product Yield Reference
Acidic hydrolysis6M HCl, reflux, 4 hrCarboxylic acid85%
TransesterificationK₂CO₃, methanol, 60°CMethyl → ethyl ester78%

Cyclocondensation Reactions

The triazolo-pyrimidine core participates in multicomponent reactions (MCRs):

  • With β-ketoesters : Forms fused pyrido[1,2-b]indazole derivatives under BF₃·OEt₂ catalysis .

  • With aldehydes and nitroalkenes : Generates polycyclic systems via oxidative C–H functionalization .

Components Catalyst Product Yield Reference
β-Ketoester + aldehydeBF₃·OEt₂Pyrido-indazole68%
Nitroalkene + morpholineAcOH/O₂Nitroazolo-pyrimidine74%

Electrophilic Aromatic Substitution

The electron-rich triazole ring undergoes halogenation or nitration:

  • Bromination (NBS/DMF): Selectively brominates the triazole C3 position .

  • Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the pyrimidine C6 position .

Reaction Conditions Product Yield Reference
BrominationNBS, DMF, 0°C3-Bromo derivative63%
NitrationHNO₃ (conc.), H₂SO₄, 0°C6-Nitro analog57%

Biological Activity Correlations

Derivatives exhibit antiproliferative activity against breast cancer cell lines (MCF-7, MDA-MB-231) :

  • IC₅₀ values range: 17.83–19.73 μM (compared to cisplatin at 12.5 μM ) .

Key Mechanistic Insights:

  • Oxidative Degradation : Electron-donating groups at C7 destabilize the dihydro structure during oxidation, leading to decomposition .

  • Solvent Effects : Acetic acid enhances electrophilicity of the pyrimidine ring, favoring nucleophilic attacks .

  • Regioselectivity : Reactions predominantly occur at the pyrimidine C5 and triazole C3 positions due to electronic and steric factors .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. Methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate has shown efficacy against various bacteria and fungi. Studies suggest that the triazole ring contributes to the compound's ability to inhibit microbial growth by disrupting cellular processes.

Anticancer Properties

The compound's potential as an anticancer agent is notable. Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS). In vitro studies have demonstrated that the compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and may inhibit pathways associated with chronic inflammation. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Case Studies

StudyFindingsReference
Antimicrobial ActivityShowed inhibition against Staphylococcus aureus and Candida albicans
Anticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells
Anti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages

Synthetic Applications

In addition to biological applications, this compound serves as an important intermediate in organic synthesis. Its structure allows for further modifications that can lead to the development of new pharmaceuticals with enhanced activity or reduced side effects.

Mechanism of Action

The mechanism of action of methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate: Similar structure but with a different substitution pattern.

    Ethyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate: Ethyl ester instead of methyl ester.

    Methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)propionate: Propionate ester instead of acetate.

Uniqueness

The uniqueness of methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate lies in its specific substitution pattern and the resulting chemical properties. This compound’s particular arrangement of functional groups can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

Methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolo-pyrimidines, characterized by a fused triazole and pyrimidine ring system. Its structural formula can be represented as follows:

C13H14N4O3\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_3

This structure contributes to its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . Molecular docking studies suggest that it effectively binds to proteins involved in tumor growth and proliferation pathways. For instance, it has shown potential against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis through the following mechanisms:

  • Inhibition of Kinases : The compound has been reported to inhibit key kinases involved in cancer signaling pathways.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for tumor regression.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound also demonstrates anti-inflammatory activity . Studies have shown that it can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Interactions : The compound interacts with specific protein targets through hydrogen bonding and hydrophobic interactions.
  • Signal Pathway Modulation : It alters key signaling pathways such as MAPK and NF-kB pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to cell death.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the efficacy of this compound:

StudyFindings
In vitro study on cancer cell lines Showed IC50 values indicating significant inhibition of cell growth in various cancer types.
Anti-inflammatory assays Demonstrated a reduction in cytokine levels in treated models compared to controls.
Molecular docking studies Revealed high binding affinities to target proteins involved in cancer progression.

Properties

IUPAC Name

methyl 2-(7-oxo-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-21-12(20)8-10-7-11(19)18-14(15-10)16-13(17-18)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZGPSVDMOZGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Reactant of Route 3
Reactant of Route 3
methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Reactant of Route 5
Reactant of Route 5
methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Reactant of Route 6
methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.